molecular formula C7H7ClIN B13669242 2-Chloro-6-ethyl-3-iodopyridine

2-Chloro-6-ethyl-3-iodopyridine

Cat. No.: B13669242
M. Wt: 267.49 g/mol
InChI Key: IHARASHZPOSLBM-UHFFFAOYSA-N
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Description

2-Chloro-6-ethyl-3-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family Pyridines are characterized by a six-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethyl-3-iodopyridine typically involves halogenation and alkylation reactions. One common method is the iodination of 2-chloro-6-ethylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethyl-3-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under inert atmosphere.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used.

    Oxidation Products: Pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduced pyridine derivatives with altered functional groups.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

2-Chloro-6-ethyl-3-iodopyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethyl-3-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-iodopyridine: Lacks the ethyl group, which can affect its reactivity and applications.

    6-Ethyl-3-iodopyridine: Lacks the chlorine atom, leading to different chemical properties.

    2-Chloro-6-ethylpyridine: Lacks the iodine atom, which can influence its reactivity in coupling reactions.

Uniqueness

2-Chloro-6-ethyl-3-iodopyridine is unique due to the presence of both chlorine and iodine atoms along with an ethyl group. This combination of substituents provides distinct reactivity patterns and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

2-chloro-6-ethyl-3-iodopyridine

InChI

InChI=1S/C7H7ClIN/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2H2,1H3

InChI Key

IHARASHZPOSLBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)I)Cl

Origin of Product

United States

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